3-(4-(methylsulfonyl)phenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide
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Overview
Description
3-(4-(methylsulfonyl)phenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a methylsulfonyl phenyl group, a thiazolyl piperidine moiety, and a propanamide backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(methylsulfonyl)phenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the thiazolyl piperidine moiety: This step involves the reaction of a thiazole derivative with piperidine under specific conditions to form the thiazolyl piperidine intermediate.
Attachment of the methylsulfonyl phenyl group: The intermediate is then reacted with a methylsulfonyl phenyl derivative, often using a coupling reagent to facilitate the reaction.
Formation of the propanamide backbone: Finally, the propanamide group is introduced through an amide bond formation reaction, typically using an amine and an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-(methylsulfonyl)phenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amide bond can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
3-(4-(methylsulfonyl)phenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-(methylsulfonyl)phenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-(methylsulfonyl)phenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)butanamide: Similar structure with a butanamide backbone.
3-(4-(methylsulfonyl)phenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)ethanamide: Similar structure with an ethanamide backbone.
Uniqueness
The uniqueness of 3-(4-(methylsulfonyl)phenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c1-26(23,24)16-5-2-14(3-6-16)4-7-17(22)20-15-8-11-21(12-9-15)18-19-10-13-25-18/h2-3,5-6,10,13,15H,4,7-9,11-12H2,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUSSRXJQGIMON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2CCN(CC2)C3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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